molecular formula C8H12N2O2 B8804639 Ethyl 2-cyano-3-(dimethylamino)acrylate

Ethyl 2-cyano-3-(dimethylamino)acrylate

Cat. No.: B8804639
M. Wt: 168.19 g/mol
InChI Key: RZEPXNTYHXGQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-(dimethylamino)acrylate is an organic compound with the molecular formula C8H12N2O2. It is a versatile intermediate used in various chemical syntheses due to its reactive cyano and ester functional groups. This compound is known for its applications in organic synthesis, particularly in the preparation of heterocyclic compounds and as a building block in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(dimethylamino)acrylate can be synthesized through several methods. One common method involves the condensation of ethyl cyanoacetate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the enolate intermediate, which then reacts with dimethylamine to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-cyano-3-(dimethylamino)prop-2-enoate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(dimethylamino)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-3-(dimethylamino)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(dimethylamino)prop-2-enoate involves its reactive functional groups. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions enable the compound to serve as a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Ethyl 2-cyano-3-(dimethylamino)acrylate can be compared with similar compounds such as:

    Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: Similar in structure but contains a thiophene ring instead of a dimethylamino group.

    Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-cyano-3-(furan-2-yl)acrylate: Contains a furan ring instead of a dimethylamino group

These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their substituents.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 2-cyano-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3

InChI Key

RZEPXNTYHXGQOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN(C)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.5 g of dimethylamine were condensed with 20.9 g of methoxymethyleneiminium methylsulphate at 0° C. After stirring for 1 hour at 20° C., excess dimethylamine and 70% of the resulting methanol were removed in vacuo. Analogously to Example 1, the salt obtained was reacted with 11.4 g of ethyl cyanoacetate and 4.0 g of NaOH in 140 ml of toluene. 93% of ethyl dimethylaminomethylenecyano-acetate were obtained, together with 1.2% of the corresponding methyl ester.
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
methoxymethyleneiminium methylsulphate
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Name
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
reactant
Reaction Step Three

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